5-Methylisothiazol-3-amine hydrochloride

Description

Historical Development and Significance of Isothiazole (B42339) Chemistry

The field of isothiazole chemistry, a notable area within heterocyclic compounds, began its significant development with the first successful synthesis of the parent isothiazole ring in 1956. medwinpublishers.com This initial preparation was achieved through the oxidation of 5-amino-1,2-benzoisothiazole with an alkaline solution of potassium permanganate, followed by the decarboxylation of the resulting isothiazole-4,5-dicarboxylic acid. medwinpublishers.comresearchgate.netresearchgate.net While this specific method is now primarily of historical interest, it opened the door to extensive investigation into the chemical and physical properties of this novel heterocyclic system. medwinpublishers.com

Since this discovery, the chemistry of isothiazoles has progressed rapidly. medwinpublishers.com Researchers were motivated by the diverse and useful properties exhibited by isothiazole derivatives, leading to the development of numerous synthetic pathways to create a wide variety of these compounds. medwinpublishers.comrsc.org Isothiazoles are five-membered aromatic heterocycles containing a sulfur and a nitrogen atom in adjacent positions (a 1,2-relationship). rsc.orgwikipedia.org This arrangement of heteroatoms imparts unique characteristics and reactivity to the ring system. medwinpublishers.comrsc.org The stability of the isothiazole ring is attributed to its aromatic nature, resulting from a delocalized π-electron system. medwinpublishers.com

The significance of isothiazole chemistry lies in its broad range of applications. The isothiazole core is a crucial building block for new materials with interesting biological, electronic, and mechanical properties. medwinpublishers.comresearchgate.netresearchgate.net Its derivatives have been investigated for use in various fields, including medicinal chemistry, agriculture, and materials science. rsc.orgthieme-connect.comacs.org In the pharmaceutical sector, the isothiazole scaffold is incorporated into molecules designed as potential anticancer, anti-inflammatory, antiviral, and antimicrobial agents. researchgate.netresearchgate.netontosight.ai In agriculture, isothiazole derivatives have been developed as fungicides and herbicides. thieme-connect.comacs.orgacs.org The versatility and unique properties of the isothiazole ring continue to make it an active and important area of chemical research. medwinpublishers.comrsc.org

Structural Characteristics and Chemical Importance of 5-Methylisothiazol-3-amine (B2751849) Hydrochloride

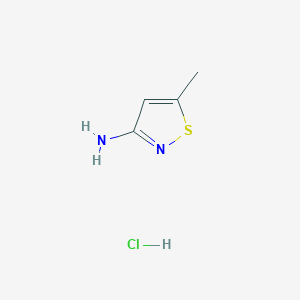

5-Methylisothiazol-3-amine hydrochloride is a salt form of the isothiazole derivative, 5-methylisothiazol-3-amine. The core structure consists of a five-membered isothiazole ring, which features a sulfur atom adjacent to a nitrogen atom. This particular derivative is substituted with a methyl group at the 5-position and an amine group at the 3-position. The hydrochloride salt is formed by the protonation of the amine group.

The chemical importance of this compound stems primarily from its role as a chemical intermediate and building block in organic synthesis. chemicalbook.com It serves as a precursor in the synthesis of more complex molecules, particularly for pharmacological research. Studies have indicated its use in the development of various targeted inhibitors, including MMP12 inhibitors and Aurora kinase inhibitors. chemicalbook.com Furthermore, it has been utilized as a starting material for creating N-Heterocyclic indolyl glyoxylamides, which have been investigated as potential anticancer agents. chemicalbook.com Its structure provides a versatile scaffold that allows for further chemical modifications to develop novel compounds with specific biological activities.

Below are tables detailing the key structural and physical properties of the compound.

Table 1: Chemical Identification of this compound Data may vary slightly between sources.

| Identifier | Value |

| IUPAC Name | 5-methyl-1,2-thiazol-3-amine;hydrochloride |

| Synonyms | 3-Amino-5-methylisothiazole hydrochloride |

| CAS Number | 31857-79-1 chemscene.com |

| Molecular Formula | C₄H₇ClN₂S chemscene.com |

| Molecular Weight | 150.63 g/mol chemscene.com |

| InChI Key | ZRTGHKVPFXNDHE-UHFFFAOYSA-N |

Table 2: Physicochemical Properties of this compound Data may vary slightly between sources.

| Property | Value |

| Physical State | Powder chemicalbook.com |

| Color | Yellow to red-brown chemicalbook.com |

| Melting Point | ~300 °C chemicalbook.com |

| Topological Polar Surface Area (TPSA) | 38.91 Ų chemscene.com |

| LogP | 1.45552 chemscene.com |

Overview of Research Directions for the Isothiazole Core

The isothiazole nucleus is a versatile scaffold that has attracted significant attention in medicinal chemistry and materials science due to the wide spectrum of biological activities and physical properties its derivatives possess. rsc.orgresearchgate.net Current and future research directions are focused on leveraging the unique chemical structure of the isothiazole ring to design and synthesize novel compounds for various applications.

A major focus of research is in the pharmaceutical and medicinal fields. Isothiazole derivatives have shown promise as a range of therapeutic agents. researchgate.netontosight.ai Ongoing research includes the development of:

Anticancer Agents: Some isothiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines, and they are being explored as inhibitors of specific targets like histone deacetylases (HDAC) and various kinases. rsc.orgontosight.ai

Antimicrobial Agents: The isothiazole core is present in compounds with potent activity against various bacterial and fungal strains, making it a candidate for the development of new antibiotics and antifungals. ontosight.ai

Antiviral Agents: Researchers have synthesized isothiazole-containing molecules with inhibitory activity against viral targets, such as HIV protease and Herpes Simplex Virus (HSV-1) kinase. medwinpublishers.comresearchgate.net

Anti-inflammatory and Neuroprotective Agents: Certain derivatives have exhibited anti-inflammatory and neuroprotective properties, suggesting potential applications in treating inflammatory conditions and neurodegenerative diseases like Alzheimer's disease. medwinpublishers.comontosight.ai

Beyond medicine, the isothiazole core is important in the development of agrochemicals. acs.org Research is focused on creating new and effective fungicides, pesticides, and herbicides. thieme-connect.comacs.org The stability and reactivity of the isothiazole ring allow for structural modifications to enhance efficacy and spectrum of activity against agricultural pests and diseases. acs.orgacs.org

In materials science, isothiazoles are explored for creating novel materials with specific electronic or optical properties. researchgate.netresearchgate.net Their applications include use as components in dyes, stabilizers for photomaterials, and for the protection of polymers. researchgate.netresearchgate.net The ongoing exploration of new synthetic methods, including metal-catalyzed reactions and multi-component reactions, continues to expand the chemical space of accessible isothiazole derivatives, paving the way for the discovery of new applications. rsc.orgresearchgate.net

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-methyl-1,2-thiazol-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2S.ClH/c1-3-2-4(5)6-7-3;/h2H,1H3,(H2,5,6);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCFLTOLUJNEDHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NS1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31857-79-1 | |

| Record name | 5-methyl-1,2-thiazol-3-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Methylisothiazol 3 Amine Hydrochloride and Functionalized Isothiazoles

Primary Synthesis Routes to 5-Amino-3-methylisothiazole Hydrochloride

The construction of the 5-amino-3-methylisothiazole core is primarily achieved through methods that form the heterocyclic ring from acyclic precursors. Key strategies include oxidative cyclization and other ring-forming heterocyclization reactions.

One of the most direct and historically significant methods for synthesizing 5-amino-3-methylisothiazole is the oxidative cyclization of β-iminothiobutyramide. google.com This process involves the intramolecular formation of a sulfur-nitrogen bond within the thioamide precursor, facilitated by an oxidizing agent. The reaction converts the linear precursor directly into the aromatic isothiazole (B42339) ring system.

Various oxidizing agents have been successfully employed for this transformation, including chloramine (B81541), potassium persulfate, and hydrogen peroxide. google.com For example, reacting β-iminothiobutyramide with a solution of chloramine T trihydrate and sodium hydroxide (B78521) yields crude 5-amino-3-methylisothiazole hydrochloride after treatment with hydrogen chloride. google.com Another approach involves the direct reaction of a thioamide with a halogen, such as bromine, in a suitable solvent. This method accomplishes both the oxidative cyclization and halogenation in a single step, resulting in the precipitation of the halogenated isothiazole salt. google.com A promising variation of this approach is the solvent-free oxidative cyclization of related precursors like 3-aminopropenethiones using chromium trioxide supported on silica (B1680970) gel. thieme-connect.com

| Precursor | Oxidizing Agent | Product | Reference |

| β-Iminothiobutyramide | Chloramine T | 5-Amino-3-methylisothiazole hydrochloride | google.com |

| β-Iminothiobutyramide | Potassium persulfate | 5-Amino-3-methylisothiazole | google.com |

| β-Iminothiobutyramide | Hydrogen peroxide | 5-Amino-3-methylisothiazole | google.com |

| Generic Thioamide | Halogen (e.g., Br₂) | Halogenated Isothiazole Salt | google.com |

| 3-Aminopropenethiones | CrO₃ on Silica Gel | Substituted Isothiazole | thieme-connect.com |

Beyond the direct oxidation of thioamides, the isothiazole ring can be constructed through broader strategies classified by the type of bond formation. researchgate.net These include intramolecular cyclizations and (3+2)-heterocyclization reactions. thieme-connect.comresearchgate.net

Intramolecular Cyclization: This approach involves forming the isothiazole ring by creating a key bond (S-N, C-S, C-N, or C-C) within a single precursor molecule that already contains the other necessary atoms. researchgate.netthieme-connect.com For example, the intramolecular condensation between an activated methylene (B1212753) group and a cyano group in specifically designed precursors can lead to the formation of the isothiazole ring. thieme-connect.com

(3+2)-Heterocyclization: This strategy involves the reaction of two different chemical compounds that provide a two-atom fragment and a three-atom fragment, which combine to form the five-membered isothiazole ring. thieme-connect.com A common example is the reaction of α,β-unsaturated aldehydes with ammonium (B1175870) thiocyanate (B1210189), where the ammonium thiocyanate acts as a donor of the N–S fragment to form the isothiazole nucleus. thieme-connect.com

Derivatization Strategies of the Isothiazole Nucleus

Once the isothiazole ring is formed, its chemical properties allow for further modification. The aromatic nature of the isothiazole ring influences its reactivity, with specific positions being more susceptible to certain types of reactions. thieme-connect.com Halogen-containing isothiazoles are particularly valuable as versatile synthetic building blocks for creating a wide array of derivatives. thieme-connect.comthieme-connect.com

The isothiazole ring can undergo electrophilic substitution reactions, with the outcome depending on the substituents already present. pharmaguideline.com The electron distribution in the ring generally makes position 5 the preferred site for attack by electrophilic agents. thieme-connect.comthieme-connect.com

A key example of electrophilic functionalization is the halogenation of the ring. Specifically, 5-amino-3-methylisothiazole hydrochloride can be chlorinated to introduce a chlorine atom at the C4 position. This reaction is effectively carried out by treating the starting material with sulfuryl chloride in a solvent such as dichloromethane (B109758) or acetonitrile (B52724). google.com The reaction proceeds by suspending 5-amino-3-methylisothiazole hydrochloride and adding sulfuryl chloride dropwise while maintaining a controlled temperature, typically between 10 and 15°C. google.com

| Substrate | Reagent | Solvent | Product | Reference |

| 5-Amino-3-methylisothiazole hydrochloride | Sulfuryl chloride | Dichloromethane | 5-Amino-4-chloro-3-methylisothiazole | google.com |

| 5-Amino-3-methylisothiazole hydrochloride | Sulfuryl chloride | Acetonitrile | 5-Amino-4-chloro-3-methylisothiazole | google.com |

Halogenated isothiazoles are highly reactive intermediates that are amenable to nucleophilic substitution reactions. thieme-connect.com This allows for the replacement of a halogen atom with a variety of other functional groups. The reactivity of different positions on the isothiazole ring towards nucleophiles can vary; notably, position 5 is generally more active in nucleophilic substitution reactions than position 3. thieme-connect.comthieme-connect.com

This reactivity is crucial for building more complex molecules from a simple halogenated isothiazole core. Nucleophiles can replace halogen atoms at the C2, C4, or C5 positions, depending on the specific substrate and reaction conditions. pharmaguideline.com This strategy provides a powerful tool for introducing diverse substituents onto the isothiazole scaffold.

Transition-metal-catalyzed cross-coupling reactions are among the most powerful and versatile methods for functionalizing halogenated isothiazoles. thieme-connect.comresearchgate.net These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a vast range of complex isothiazole derivatives. Halogenated isothiazoles serve as excellent substrates for these transformations. thieme-connect.com

Several major cross-coupling methodologies have been successfully applied to isothiazole derivatives:

Suzuki-Miyaura Coupling: This reaction pairs a halogenated isothiazole with a boronic acid or ester in the presence of a palladium catalyst to form a new C-C bond. thieme-connect.comresearchgate.net

Stille Coupling: In this reaction, a halogenated isothiazole is coupled with an organotin compound, again catalyzed by palladium, to create a C-C bond. thieme-connect.com

Heck Coupling: This methodology involves the reaction of a halogenated isothiazole with an alkene to form a substituted alkene product. researchgate.net

Sonogashira Coupling: This reaction couples a halogenated isothiazole with a terminal alkyne, using a palladium catalyst and a copper co-catalyst, to form a C-C bond to an alkyne group. researchgate.net

These cross-coupling strategies are often used in sequence to build highly substituted isothiazole cores. For instance, a 3,4-dibromoisothiazole derivative can first undergo a selective Suzuki coupling at one position, followed by a Stille reaction at the other, demonstrating the convergent power of these methods. thieme-connect.com

| Reaction Type | Coupling Partners | Catalyst System (Typical) | Bond Formed | Reference |

| Suzuki-Miyaura | Haloisothiazole + Boronic Acid/Ester | Palladium Catalyst (e.g., Pd(PPh₃)₄) | C(sp²)-C(sp²) | thieme-connect.comresearchgate.net |

| Stille | Haloisothiazole + Organotin Reagent | Palladium Catalyst | C(sp²)-C(sp²) | thieme-connect.com |

| Heck | Haloisothiazole + Alkene | Palladium Catalyst | C(sp²)-C(sp²) | researchgate.net |

| Sonogashira | Haloisothiazole + Terminal Alkyne | Palladium Catalyst + Copper Co-catalyst | C(sp²)-C(sp) | researchgate.net |

Chemical Modifications at the Amine and Methyl Substituents of 5-Methylisothiazol-3-amine (B2751849)

The functionalization of 5-methylisothiazol-3-amine provides a pathway to a variety of derivatives with potential applications. Chemical modifications can be targeted at the exocyclic amine group and the methyl group, allowing for the synthesis of diverse molecular structures.

The exocyclic amine group at the 3-position of the isothiazole ring is a primary site for chemical modification. It readily undergoes reactions typical of primary aromatic amines, such as acylation and other transformations involving the nitrogen atom.

Acylation Reactions

The amino group of 5-amino-3-methylisothiazole can be converted to corresponding amides and sulfonamides through acylation. google.com This class of reaction is valuable for creating derivatives with altered chemical properties. For instance, reaction with benzoyl chloride yields the corresponding benzoyl derivative. google.com Similarly, sulfonamides can be synthesized, such as S-p-aminobenzenesulphonamido-3-methyl isothiazole, which has been noted for its antibacterial activity. google.com These transformations are standard methods for producing carboxylic and sulphonic acid amides from the parent amine. google.com

| Reactant | Product | Product Type | Reference |

| Benzoyl Chloride | N-(3-methylisothiazol-5-yl)benzamide | Carboxylic Acid Amide | google.com |

| p-Aminobenzenesulfonyl Chloride | S-p-aminobenzenesulphonamido-3-methyl isothiazole | Sulphonic Acid Amide | google.com |

Diazotization Reactions

Another significant nitrogen-centered transformation is the conversion of the primary amine to a diazonium salt. While not detailed in the provided search results, this common reaction for aromatic amines would involve treating 5-methylisothiazol-3-amine with a reagent like sodium nitrite (B80452) in the presence of a strong acid. The resulting diazonium salt is a versatile intermediate that can be used in various subsequent reactions, such as Sandmeyer or Gomberg-type coupling reactions, to introduce a wide range of functional groups onto the isothiazole ring.

The methyl group at the 5-position of the isothiazole ring is another potential site for chemical modification. In general, methyl groups attached to aromatic or heteroaromatic rings can undergo a variety of reactions, including oxidation, halogenation, and condensation.

However, based on the conducted literature search, specific examples of reactions directly involving the functionalization of the methyl group on 5-methylisothiazol-3-amine hydrochloride are not well-documented. The reactivity of such a methyl group is influenced by the electronic nature of the isothiazole ring. Reactions like free-radical halogenation, which are common for alkyl-substituted aromatics, or oxidation to a carboxylic acid would theoretically be possible under appropriate conditions. wikipedia.orggoogle.com For instance, free-radical bromination is often selective for positions that lead to the most stable radical intermediate. Similarly, various methods exist for the oxidation of methyl groups on aromatic nuclei to aldehydes or carboxylic acids. thieme-connect.de Despite these general principles, specific applications to 5-methylisothiazol-3-amine have not been identified in the reviewed sources.

Reactivity and Reaction Mechanisms of 5 Methylisothiazol 3 Amine Hydrochloride

Intrinsic Reactivity of the Isothiazole (B42339) Ring System

The isothiazole ring is an aromatic heterocyclic system, a characteristic that fundamentally governs its reactivity. medwinpublishers.com This aromaticity arises from the delocalization of six π-electrons across the five-membered ring. medwinpublishers.com The stability and chemical behavior of isothiazoles are comparable to other aromatic compounds, and they participate in reactions typical of such systems. researchgate.net

The distribution of electrons within the ring makes certain positions more susceptible to attack by either electrophilic or nucleophilic reagents. Position 4 is generally preferential for electrophilic attack, while positions 3 and 5 are more favorable for nucleophilic substitution. thieme-connect.com Of the two sites prone to nucleophilic attack, position 5 is typically more reactive than position 3. thieme-connect.com The reactivity of the isothiazole ring is also influenced by the nature of its substituents. For instance, electron-donating groups at the C2 position can facilitate electrophilic attack at the C5 position. pharmaguideline.com

Isothiazoles can participate in various chemical transformations, including cycloaddition reactions. Isothiazol-3(2H)-one 1,1-dioxides, for example, readily undergo [π4+π2] cycloadditions, such as the Diels-Alder reaction with dienes and 1,3-dipolar cycloadditions with species like diazoalkanes and azides. clockss.org These reactions are often characterized by a high degree of regioselectivity. clockss.orgresearchgate.net

The table below summarizes the general reactivity of the isothiazole ring positions.

| Ring Position | Preferred Type of Attack | Reactivity Notes |

| C3 | Nucleophilic | Less reactive than C5 for nucleophilic substitution. thieme-connect.com |

| C4 | Electrophilic | Primary site for electrophilic substitution. thieme-connect.com |

| C5 | Nucleophilic | Most active site for nucleophilic substitution. thieme-connect.com |

| N2 | Coordination/Alkylation | Can coordinate with metals or undergo N-alkylation. chempedia.infothieme-connect.de |

| S1 | Oxidation | Can be oxidized to form reactive dioxides. researchgate.net |

Mechanistic Investigations of Isothiazole Transformations

The chemical transformations of isothiazoles proceed through various mechanistic pathways. The synthesis of the isothiazole ring itself can involve several mechanisms, such as intramolecular cyclization, (4+1)-heterocyclization, and (3+2)-heterocyclization. thieme-connect.comthieme-connect.com For instance, a one-pot, transition-metal-free synthesis of 3,5-disubstituted isothiazoles from β-ketodithioesters involves a proposed mechanism of imine formation, followed by cyclization and aerial oxidation. sci-hub.se

Ring-opening reactions are a significant aspect of isothiazole chemistry. The antimicrobial activity of some isothiazolone (B3347624) compounds is attributed to the cleavage of the N-S bond. researchgate.net This cleavage can be initiated by nucleophilic attack, particularly by thiols like cysteine, on the sulfur atom. researchgate.net

Detailed mechanistic studies have elucidated the pathways of more complex reactions. For example, the reaction of 3-diethylamino-4-(4-methoxyphenyl)-isothiazole 1,1-dioxide with azides proceeds via a 1,3-dipolar cycloaddition to form a bicyclic intermediate. This intermediate can then eliminate nitrogen gas (N₂) to afford thiadiazabicyclo[3.1.0]hexene derivatives. researchgate.net Thermal rearrangements of these products can lead to further transformations and the formation of other heterocyclic systems. researchgate.net

Photochemical reactions also provide insight into isothiazole mechanisms. Irradiation of 5-phenylisothiazole (B86038) can induce a rearrangement to form 5-phenylthiazole, demonstrating the ring's ability to undergo structural reorganization under energy input. researchgate.net

Regioselectivity and Stereochemical Control in Isothiazole Synthesis and Derivatization

Controlling the regioselectivity—the specific position at which a reaction occurs—is crucial in the synthesis and functionalization of isothiazole derivatives. In cycloaddition reactions, the orientation of the reacting species is highly directed. The 1,3-dipolar cycloaddition of various dipoles to isothiazol-3(2H)-one 1,1-dioxides occurs with a high degree of regioselectivity at the C4-C5 double bond. clockss.orgresearchgate.net Similarly, the Diels-Alder reactions of isothiazol-3(2H)-one 1,1-dioxides with certain dienes yield endo-cycloadducts, indicating stereochemical control. clockss.org

The synthesis of substituted isothiazoles often relies on regioselective cyclization strategies. For example, a method for synthesizing 3,5-disubstituted isothiazoles from β-ketodithioesters and ammonium (B1175870) acetate (B1210297) proceeds via a [4+1] annulation, where the nitrogen and sulfur atoms are incorporated in a specific orientation. thieme-connect.com

In substitution reactions, the intrinsic reactivity of the ring positions (as discussed in 3.1) dictates the regioselectivity. Halogenation of the isothiazole ring often occurs at a specific position depending on the reaction conditions and the substituents already present. ias.ac.in For instance, 5-Amino-3-methylisothiazole hydrochloride can be chlorinated specifically at the 4-position using sulfuryl chloride. google.com

The following table presents examples of regioselective reactions involving the isothiazole ring.

| Reaction Type | Reagents | Product Outcome | Reference |

| Chlorination | 5-Amino-3-methylisothiazole hydrochloride, Sulfuryl chloride | 5-Amino-4-chloro-3-methylisothiazole | google.com |

| Diels-Alder | Isothiazol-3(2H)-one 1,1-dioxides, 1,3-Cyclohexadiene | endo-Cycloadduct at C4-C5 | clockss.org |

| 1,3-Dipolar Cycloaddition | Isothiazol-3(2H)-one 1,1-dioxides, Diazoalkanes | Highly regioselective addition at C4-C5 bond | clockss.orgresearchgate.net |

Asymmetric synthesis has also been applied to create enantioenriched isothiazoles. A copper(I)-catalyzed cascade reaction to form bicyclic isothiazoles from α,β-unsaturated thioamides has been reported to proceed with excellent enantioselectivity, demonstrating a high level of stereochemical control. sci-hub.se

Impact of the Hydrochloride Moiety on Chemical Behavior

The "hydrochloride" designation in 5-Methylisothiazol-3-amine (B2751849) hydrochloride indicates that the compound is an amine salt, formed by the reaction of the basic amino group (-NH₂) with hydrochloric acid (HCl). quora.comyoutube.comreddit.com This acid-base reaction involves the protonation of the nitrogen atom's lone pair of electrons by the hydrogen ion from HCl, resulting in a positively charged ammonium cation ([R-NH₃]⁺) and a chloride anion (Cl⁻). quora.comyoutube.com

This salt formation has a significant impact on the compound's physical and chemical properties.

Solubility: Amine hydrochlorides are typically ionic compounds and, as a result, are much more soluble in water and other polar solvents than their corresponding free amine (or "free base") forms. quora.com This property is often utilized in the purification and handling of amine-containing compounds. youtube.com

Stability and Handling: Converting an amine to its hydrochloride salt can increase its stability and make it easier to handle, as salts are generally crystalline solids with higher melting points compared to the often oily or volatile free amines. youtube.comchemicalbook.com 5-Methylisothiazol-3-amine hydrochloride is a powder with a melting point of 300 °C. chemicalbook.com

Reactivity of the Amine Group: The protonation of the amino group deactivates its nucleophilic character. The lone pair of electrons on the nitrogen is no longer available to participate in reactions as a nucleophile or a base. msu.edu Therefore, for reactions that require a nucleophilic amino group, the hydrochloride salt must first be neutralized with a base (such as sodium hydroxide (B78521) or potassium carbonate) to regenerate the free amine. google.commsu.edu This is a common step in syntheses utilizing amine hydrochloride starting materials. For example, in the preparation of 5-amino-4-chloro-3-methylisothiazole, the reaction mixture is carefully basified after chlorination to isolate the final product. google.com

Spectroscopic Characterization and Advanced Structural Analysis of 5 Methylisothiazol 3 Amine Hydrochloride

Vibrational Spectroscopy (Infrared and Raman) for Structural and Conformational Insights

Vibrational spectroscopy provides fundamental insights into the bonding and functional groups present in 5-Methylisothiazol-3-amine (B2751849) hydrochloride. The hydrochloride salt structure, with its protonated aminium group (-NH₃⁺), is a key feature influencing the spectra.

In Infrared (IR) spectroscopy, the primary amine salt is expected to exhibit strong and broad absorption bands between approximately 3200 and 2800 cm⁻¹. researchgate.netspectroscopyonline.com This broadness is characteristic of the N-H⁺ stretching vibrations involved in hydrogen bonding with the chloride counter-ion. Within this range, both symmetric and asymmetric stretching modes of the -NH₃⁺ group occur. Additionally, asymmetric and symmetric bending vibrations for the -NH₃⁺ group are anticipated in the 1625-1560 cm⁻¹ and 1550-1500 cm⁻¹ regions, respectively. spectroscopyonline.com

The isothiazole (B42339) ring itself contributes a series of characteristic vibrations. Aromatic C-H stretching from the proton on the fourth carbon (C4-H) is expected above 3000 cm⁻¹. The C=C and C=N double bond stretching vibrations within the heterocyclic ring typically appear in the 1600-1400 cm⁻¹ region. The C-S stretching vibration is generally observed at lower wavenumbers, often in the 750-600 cm⁻¹ range. tsijournals.com The methyl group attached to the fifth carbon (C5) would show characteristic C-H stretching around 2960-2850 cm⁻¹ and bending vibrations near 1450 cm⁻¹ and 1375 cm⁻¹. uomustansiriyah.edu.iq

Raman spectroscopy, which is particularly sensitive to non-polar bonds and symmetric vibrations, would complement the IR data. The symmetric "breathing" modes of the isothiazole ring are expected to produce strong signals. C-S bond vibrations, which can be weak in the IR spectrum, often show a more intense band in the Raman spectrum. researchgate.net

Table 1: Predicted Vibrational Frequencies and Assignments for 5-Methylisothiazol-3-amine Hydrochloride

| Predicted Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Assignment of Vibrational Mode |

| ~3200-2800 | Strong, Broad | Medium | N-H⁺ stretching vibrations (asymmetric & symmetric) in -NH₃⁺ |

| ~3100 | Medium | Medium | Aromatic C-H stretching (C4-H) |

| ~2960, 2870 | Medium | Medium | C-H stretching (asymmetric & symmetric) of C5-CH₃ |

| ~1610 | Medium | Weak | N-H⁺ asymmetric bending in -NH₃⁺ |

| ~1580 | Medium | Strong | C=N stretching in isothiazole ring |

| ~1520 | Medium | Weak | N-H⁺ symmetric bending in -NH₃⁺ |

| ~1470 | Strong | Strong | C=C stretching in isothiazole ring |

| ~1450 | Medium | Medium | C-H asymmetric bending of C5-CH₃ |

| ~1380 | Medium | Medium | C-H symmetric bending of C5-CH₃ |

| ~1250 | Medium | Medium | C-N stretching |

| ~850 | Medium | Strong | Ring "breathing" mode |

| ~700 | Medium-Weak | Strong | C-S stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

NMR spectroscopy is the definitive method for elucidating the precise connectivity of atoms in a molecule.

¹H NMR and ¹³C NMR Spectral Interpretation

The ¹H NMR spectrum of this compound is predicted to be relatively simple, showing three distinct signals. Due to the acidic proton of the hydrochloride, the amine protons (-NH₃⁺) would likely appear as a broad singlet, with a chemical shift that is highly dependent on solvent and concentration. The proton attached to the isothiazole ring at the C4 position is expected to resonate as a singlet in the aromatic region, likely between 7.0 and 8.0 ppm. The methyl group protons (-CH₃) attached to C5 would also appear as a singlet, shifted downfield due to the aromatic ring, likely in the range of 2.3-2.7 ppm. libretexts.org

The proton-decoupled ¹³C NMR spectrum is expected to show four signals, corresponding to the four unique carbon atoms in the molecule. Based on data from substituted isothiazoles, the C3 and C5 carbons, being adjacent to heteroatoms, would be the most deshielded. cdnsciencepub.comcdnsciencepub.com C3, bonded to both sulfur and the aminium group, would likely be found around 155-160 ppm. C5, bonded to the methyl group, might appear around 140-145 ppm. The C4 carbon is typically the most shielded of the ring carbons, resonating around 120-125 ppm. cdnsciencepub.com The methyl carbon signal would appear furthest upfield, typically in the 15-20 ppm range.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted shifts are relative to TMS and may vary based on the deuterated solvent used.

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Assignment | Predicted δ (ppm) | Assignment | Predicted δ (ppm) |

| -NH₃⁺ | Variable, Broad | C3 (C-NH₃⁺) | ~157 |

| C4-H | ~7.5 | C5 (C-CH₃) | ~142 |

| C5-CH₃ | ~2.5 | C4 | ~123 |

| C5-CH₃ | ~17 |

Two-Dimensional NMR Techniques for Connectivity and Proximity Analysis

To confirm the assignments from 1D NMR, two-dimensional (2D) NMR techniques would be employed.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For this molecule, significant H-H coupling is not expected as the C4-H and C5-CH₃ protons are separated by four bonds. However, a very weak long-range coupling might be observable under high-resolution conditions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would reveal direct one-bond correlations between protons and the carbons they are attached to. It would definitively link the ¹H signal at ~7.5 ppm to the ¹³C signal at ~123 ppm (C4), and the ¹H signal at ~2.5 ppm to the ¹³C signal at ~17 ppm (-CH₃).

Electronic Spectroscopy (UV-Vis) and Analysis of Valence Electron Excitation

UV-Vis spectroscopy provides information on the electronic transitions within the molecule. The isothiazole ring is an aromatic heterocycle containing π electrons and non-bonding electrons on the nitrogen and sulfur atoms. The spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions. nih.gov For related aminothiazole structures, absorption bands are typically observed in the UV region, often between 250 and 400 nm. mdpi.com The π → π* transitions, which are typically of higher energy and intensity, would be expected at the lower end of this range, while the lower energy n → π* transitions would appear at longer wavelengths. The protonation of the amine group and the choice of solvent can influence the exact position (λmax) and intensity of these absorption bands.

Mass Spectrometry for Identification and Fragmentation Pathway Studies

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to study its fragmentation patterns. For this compound, using a soft ionization technique like Electrospray Ionization (ESI) in positive ion mode, the expected parent ion would be the protonated molecule [M+H]⁺, where M is the free base (C₄H₆N₂S, molecular weight 114.17 Da). This would result in a prominent peak at an m/z (mass-to-charge ratio) of approximately 115.03.

Tandem mass spectrometry (MS/MS) of the m/z 115 ion would induce fragmentation. A plausible fragmentation pathway for isothiazole derivatives involves the cleavage of the heterocyclic ring. nih.gov Common losses include hydrogen cyanide (HCN, 27 Da) and the expulsion of the sulfur atom or related fragments.

A probable primary fragmentation step could be the retro-synthetic cleavage of the ring, potentially leading to the loss of acetonitrile (B52724) (CH₃CN) or related neutral fragments. The stability of the resulting fragment ions dictates the observed fragmentation pattern. chemguide.co.uk

Table 3: Predicted Mass Spectrometry Data and Fragmentation for 5-Methylisothiazol-3-amine

| m/z (Predicted) | Formula of Ion | Possible Identity/Origin |

| 115.03 | [C₄H₇N₂S]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 88.02 | [C₃H₄NS]⁺ | Loss of Hydrogen Cyanide (HCN) from [M+H]⁺ |

| 72.04 | [C₃H₆N]⁺ | Loss of HSCN from [M+H]⁺ |

| 58.99 | [C₂H₃S]⁺ | Cleavage and loss of N₂H₂ and CH₃ radical |

Solid-State Structural Determination via X-Ray Diffraction

While a specific crystal structure for this compound is not publicly documented, its solid-state architecture can be predicted based on the known structures of similar amine hydrochloride salts. researchgate.netnih.gov X-ray diffraction would reveal the precise three-dimensional arrangement of ions in the crystal lattice.

Computational and Theoretical Investigations of 5 Methylisothiazol 3 Amine Hydrochloride

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations serve as powerful computational tools for the in-depth exploration of the molecular and electronic characteristics of chemical compounds. These theoretical methods offer profound insights into the three-dimensional arrangement of atoms, the spatial distribution of electrons, and the intrinsic nature of chemical bonds. Collectively, these factors dictate the reactivity and physical properties of a molecule. In the case of 5-Methylisothiazol-3-amine (B2751849) hydrochloride, such calculations can accurately predict its most stable conformations and fundamental electronic properties.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, widely employed to determine the electronic structure of atoms, molecules, and solids. The theory is predicated on the principle that the total energy of a system can be functionally determined from its electron density. A primary application of DFT is geometry optimization, a process that identifies the atomic arrangement corresponding to a minimum on the potential energy surface, representing the molecule's most stable three-dimensional structure.

For isothiazole (B42339) derivatives, DFT calculations have been successfully utilized to investigate their geometric and electronic structures, revealing how substituents like a methyl group can alter bond lengths and angles within the isothiazole ring. researchgate.net The optimization process commences with an initial structural guess and iteratively refines the atomic positions to minimize the system's total energy, ultimately yielding the Cartesian coordinates of the lowest-energy conformation.

The energy landscape of a molecule, which describes the relationship between its energy and geometry, can be mapped by performing a series of DFT calculations at various fixed geometries. This potential energy surface can reveal the existence of different stable conformers (local minima) and the transition states (saddle points) that interconnect them. For 5-Methylisothiazol-3-amine hydrochloride, such an analysis could elucidate the rotational barrier of the amine group and the preferred orientation of the methyl group.

Table 1: Representative Optimized Geometrical Parameters for a Substituted Isothiazole Ring (Calculated using DFT) (Note: This table presents typical values for a methyl-substituted isothiazole ring based on computational studies of related compounds and is for illustrative purposes. Specific values for this compound would require a dedicated computational study.)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| S1-N2 | 1.65 | |

| N2-C3 | 1.32 | |

| C3-C4 | 1.43 | |

| C4-C5 | 1.35 | |

| C5-S1 | 1.72 | |

| S1-N2-C3: 110 | ||

| N2-C3-C4: 115 | ||

| C3-C4-C5: 112 | ||

| C4-C5-S1: 111 | ||

| C5-S1-N2: 92 |

Frontier Molecular Orbital (FMO) theory provides a qualitative framework for understanding and predicting chemical reactivity. This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons in a chemical reaction, acting as a nucleophile. Conversely, the LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap generally implies higher reactivity.

In isothiazole derivatives, the spatial distribution and energy levels of the HOMO and LUMO are significantly influenced by the nature and position of substituents on the ring. researchgate.net For instance, an electron-donating group, such as an amino group, is expected to raise the energy of the HOMO, making the molecule a better electron donor. The charge distribution within the molecule can be visualized through molecular electrostatic potential (MESP) maps, which highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In the case of this compound, the protonated amino group would constitute a prominent electrophilic site.

Table 2: Representative Frontier Molecular Orbital Energies for a Substituted Isothiazole (Calculated using DFT) (Note: These are illustrative values for a substituted isothiazole derivative. The actual values for this compound would depend on the specific computational method and basis set employed.)

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Natural Bond Orbital (NBO) analysis is a computational method that provides a chemically intuitive description of bonding and intramolecular interactions. nih.govwikipedia.org This technique transforms the complex many-electron wavefunction obtained from a quantum chemical calculation into a set of localized orbitals that align with the classical Lewis structure concepts of core electrons, lone pairs, and bonding and antibonding orbitals.

Table 3: Representative NBO Analysis of Donor-Acceptor Interactions in a Substituted Isothiazole (Note: This table provides examples of intramolecular interactions that could be present in a molecule like this compound. The specific energies would need to be calculated for the exact molecule.)

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(1) N2 | π(C3-C4) | 5.2 |

| π(C4-C5) | π(N2-C3) | 18.7 |

| σ(C5-H) | σ*(S1-C5) | 2.1 |

Theoretical Spectroscopy for Predictive and Interpretive Purposes (e.g., Anharmonic Vibrational Spectra)

Theoretical spectroscopy involves the computational prediction of various types of molecular spectra, including infrared (IR), Raman, and nuclear magnetic resonance (NMR). These computational approaches are indispensable for the interpretation of experimental data and the structural elucidation of novel compounds.

Anharmonic vibrational spectroscopy calculations offer a more refined and accurate prediction of vibrational frequencies compared to the more common harmonic approximation. rsc.orgtu-braunschweig.de The harmonic model simplifies the potential energy surface in the vicinity of the equilibrium geometry to a parabolic function, which results in equally spaced vibrational energy levels. However, real molecular vibrations are anharmonic, meaning the potential energy surface deviates from this idealized parabolic shape. Anharmonic calculations account for this by incorporating higher-order terms in the potential energy expansion. This leads to more accurate vibrational frequencies and allows for the prediction of overtone and combination bands, which are frequently observed in experimental spectra but are absent in harmonic calculations. rsc.org

For this compound, the computation of theoretical anharmonic vibrational spectra would be instrumental in assigning the various absorption bands in its experimental IR and Raman spectra to specific vibrational modes. This would include, for example, the N-H stretching vibrations of the amino group, the C-H stretching modes of the methyl group, and the characteristic vibrations of the isothiazole ring.

Solvent Effects and Tautomeric Equilibria in Solution

The properties and reactivity of a molecule can be profoundly influenced by its surrounding environment, with the solvent being a particularly important factor. Computational methods, such as the Polarizable Continuum Model (PCM), are widely used to simulate the effects of a solvent on a molecule's structure, stability, and reactivity by representing the solvent as a continuous dielectric medium. sid.ir

For molecules that can exist as a mixture of tautomers, the solvent can significantly affect the position of the tautomeric equilibrium. nih.govresearchgate.net Tautomers are structural isomers that readily interconvert, typically through the migration of a proton accompanied by a shift in the location of a double bond. The parent compound, 5-Methylisothiazol-3-amine, has the potential to exist in an imino tautomeric form. Computational investigations of related amino-substituted heterocyclic compounds, such as 2-amino-1,3,4-thiadiazole, have demonstrated that the relative stability of the amino and imino tautomers can be highly dependent on the solvent polarity. sid.ir As a general trend, more polar solvents tend to stabilize the tautomer with the larger dipole moment. In the case of this compound, the amino tautomer is expected to be overwhelmingly favored due to the protonation of the amino group, which effectively locks it in this form.

Reaction Pathway Simulations and Mechanistic Insights

Computational chemistry provides a powerful platform for simulating the pathways of chemical reactions, thereby offering detailed mechanistic insights that can be difficult to obtain experimentally. This typically involves locating the transition state structure for a given reaction and calculating the associated activation energy barrier. The transition state represents the highest energy point along the reaction coordinate that connects the reactants to the products.

Non-Covalent Interaction Studies within Isothiazole Frameworks

Computational and theoretical investigations into the isothiazole scaffold, the core of this compound, have provided significant insights into the nature and impact of non-covalent interactions. These interactions, while weaker than covalent bonds, are fundamental in governing molecular conformation, crystal packing, supramolecular self-assembly, and interactions with biological targets. frontiersin.orgfrontiersin.org The isothiazole ring, with its heteroatoms (nitrogen and sulfur) and aromatic π-system, offers multiple sites for engaging in a variety of non-covalent interactions, including hydrogen bonds, π-stacking, and other electrostatic interactions. medwinpublishers.com

Theoretical studies, often employing Density Functional Theory (DFT) and other high-level quantum chemical methods, have been instrumental in elucidating these forces. researchgate.net These computational approaches allow for the detailed characterization of interaction geometries, energies, and the underlying electronic effects. nih.gov Techniques such as Non-Covalent Interaction (NCI) analysis, Natural Bond Orbital (NBO) analysis, and the Quantum Theory of Atoms in Molecules (QTAIM) are frequently used to visualize and quantify these weak interactions. nih.govresearchgate.net

Research on related heterocyclic systems provides a valuable model for understanding the interactions involving the isothiazole ring. For instance, studies on the thiazole (B1198619) molecule complexed with partners like water, formic acid, and carbon dioxide have been conducted using a combination of rotational spectroscopy and theoretical computations. researchgate.netresearchgate.netresearchgate.net These studies reveal that the nitrogen atom in the ring is a primary hydrogen bond acceptor. researchgate.netresearchgate.net

In a study of the thiazole-water complex, a strong primary hydrogen bond was identified between the nitrogen of the thiazole ring and a hydrogen atom of the water molecule (O–H···N). researchgate.net A weaker, secondary interaction was also observed between the oxygen atom of water and a hydrogen atom on the thiazole ring (C–H···O). researchgate.net Similarly, investigations of the thiazole-formic acid complex showed a dominant O–H···N hydrogen bond, complemented by a C–H···O interaction, which together dictate the geometry of the complex. researchgate.net

The study of complexes between thiazole and carbon dioxide further highlights the role of the ring's nitrogen and the C-H groups in forming weak, directional interactions. researchgate.net The electron-deficient nature of the thiazolo[5,4-d]thiazole (B1587360) fused ring system has been shown to facilitate efficient intermolecular π–π stacking, which is crucial for electron transport in materials like covalent organic frameworks (COFs). mdpi.com

These findings from model systems are directly relevant to the this compound molecule. The isothiazole nitrogen can act as a hydrogen bond acceptor, while the amine group (-NH2) provides strong hydrogen bond donor sites. The methyl group can participate in weaker C-H···X interactions, and the aromatic ring itself is capable of engaging in π–π stacking or cation-π interactions, particularly given the presence of the hydrochloride counter-ion.

The table below summarizes key parameters from computational and experimental studies on non-covalent interactions in thiazole-based complexes, which serve as a proxy for understanding the isothiazole framework.

Table 1. Selected Non-Covalent Interaction Parameters in Thiazole Complexes This table is interactive. You can sort and filter the data.

| Interacting Molecules | Interaction Type | Method | Distance (Å) | Angle (°) | Reference |

| 4-Methylthiazole···H₂O | O–H···N (primary) | CP-FTMW Spectroscopy & DFT | N/A | N/A | researchgate.net |

| 4-Methylthiazole···H₂O | C–H···O (secondary) | CP-FTMW Spectroscopy & DFT | N/A | N/A | researchgate.net |

| 5-Methylthiazole···H₂O | O–H···N (primary) | CP-FTMW Spectroscopy & DFT | N/A | N/A | researchgate.net |

| 5-Methylthiazole···H₂O | C–H···O (secondary) | CP-FTMW Spectroscopy & DFT | N/A | N/A | researchgate.net |

| Thiazole···Formic Acid | O–H···N | Pulsed Jet FTMW Spectroscopy | N/A | N/A | researchgate.net |

| Thiazole···Formic Acid | C–H···O | Pulsed Jet FTMW Spectroscopy | N/A | N/A | researchgate.net |

| Thiazole···(H₂O)₂ | O–H···N | DFT | N/A | N/A | researchgate.net |

| Thiazole···(H₂O)₂ | O–H···O | DFT | N/A | N/A | researchgate.net |

| Thiazole···(H₂O)₂ | C–H···O | DFT | N/A | N/A | researchgate.net |

Research Applications of 5 Methylisothiazol 3 Amine Hydrochloride in Advanced Organic Synthesis

Utility as a Chemical Intermediate and Synthetic Building Block

5-Methylisothiazol-3-amine (B2751849) hydrochloride serves as a crucial chemical intermediate and a versatile synthetic building block in organic chemistry. amerigoscientific.com Its structure, featuring a reactive primary amine group and an isothiazole (B42339) heterocyclic core, makes it a valuable precursor for the synthesis of more complex molecules. amerigoscientific.comnih.gov As a building block, it provides a pre-formed isothiazole ring system, which is a key structural motif in various biologically active compounds. enamine.net The amine functionality allows for a wide range of chemical transformations, including acylation, alkylation, and condensation reactions. amerigoscientific.comgoogle.com This reactivity enables chemists to introduce diverse substituents and build intricate molecular architectures. The hydrochloride salt form ensures stability and ease of handling for this otherwise oily amine base. google.com Its utility is demonstrated in its application for creating products of therapeutic interest through known chemical reactions targeting the amino group. google.com

Precursor in the Synthesis of Diverse Heterocyclic Systems (e.g., Pyrimidine (B1678525) Derivatives)

The structure of 5-Methylisothiazol-3-amine hydrochloride is particularly well-suited for the synthesis of fused heterocyclic systems, most notably pyrimidine derivatives. nih.gov The amino group on the isothiazole ring can act as a nucleophile to react with various electrophilic partners, leading to the construction of new rings fused to the isothiazole core. A significant application is in the synthesis of thiazolo[5,4-d]pyrimidines. nih.govias.ac.in In these syntheses, the amine group of the isothiazole precursor is typically involved in a condensation reaction with a suitably functionalized pyrimidine or a precursor that forms the pyrimidine ring in situ. nih.govresearchgate.net This strategy allows for the creation of bicyclic and tricyclic pyrimidine derivatives, which are scaffolds of significant interest in medicinal chemistry due to their wide range of pharmacological activities. nih.govnih.gov

Strategic Use in the Design and Construction of Complex Organic Molecules

The strategic importance of this compound lies in its role as a starting material for the rational design and synthesis of complex, high-value organic molecules. Its defined stereochemistry and reactive sites allow for controlled and predictable synthetic pathways.

This compound is explicitly identified as a precursor in the synthesis of inhibitors for key biological targets like Matrix Metalloproteinase-12 (MMP12) and Aurora kinases. chemicalbook.com

Aurora Kinase Inhibitors : Aurora kinases are critical regulators of mitosis, and their overexpression is linked to various cancers, making them an important therapeutic target. researchgate.net Many potent Aurora kinase inhibitors are built upon heterocyclic scaffolds like pyrimidine. nih.govmdpi.com The 2-aminothiazole (B372263) and related aminopyrimidine structures are versatile scaffolds for building these inhibitors. researchgate.netmdpi.com this compound provides the essential amino-heterocycle motif required for constructing these complex inhibitor molecules, which often feature a core that interacts with the hinge region of the kinase's ATP-binding site. researchgate.netnih.gov

MMP12 Inhibitors : This compound also serves as a starting material for the development of MMP12 inhibitors. chemicalbook.com MMP12 is implicated in inflammatory diseases, and its inhibition is a target for therapeutic intervention.

Table 1: Target Molecule Scaffolds Derived from this compound

| Target Class | Specific Target | Precursor Role | Resulting Scaffold |

| Kinase Inhibitors | Aurora Kinases | Provides the core amino-heterocycle structure | Aminothiazole- or aminopyrimidine-based scaffolds |

| Protease Inhibitors | MMP12 | Serves as a key building block for the inhibitor molecule | Isothiazole-containing structures |

Synthesis of Sulfa-Derived Isothiazoles

A historically significant application of 5-amino-3-methylisothiazole is its conversion into sulfa-derived isothiazoles. google.com Specifically, it can be transformed into 5-p-aminobenzenesulphonamido-3-methyl isothiazole. google.com This conversion is achieved through standard acylation reactions involving the amino group of the isothiazole. The resulting sulfa drug analog was noted for possessing antibacterial activity comparable to or greater than that of the well-known sulphathiazole, particularly against E. coli. google.com This demonstrates the utility of this compound as a scaffold for creating new antibacterial agents by incorporating the pharmacologically important sulfonamide group. google.com

Emerging Trends and Future Research Directions in 5 Methylisothiazol 3 Amine Hydrochloride Chemistry

Innovative and Sustainable Synthetic Methodologies

Key innovative and sustainable methodologies include:

Microwave-assisted synthesis: This technique utilizes microwave irradiation to accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.net

Ultrasound-assisted synthesis: The application of ultrasonic waves can enhance reaction rates and yields by promoting mass transfer and creating localized high-temperature and high-pressure zones. researchgate.net

Use of green solvents: Researchers are exploring the use of environmentally benign solvents, such as water and ionic liquids, to replace traditional volatile organic compounds. researchgate.net

Catalyst-based green approaches: The development of novel, non-toxic, and recyclable catalysts is a significant area of research aimed at improving the sustainability of isothiazole (B42339) synthesis. researchgate.net

Metal-free synthesis: To avoid the environmental and economic issues associated with metal catalysts, metal-free synthetic routes are being actively pursued. One such method involves a visible light-promoted, metal-free synthesis of isothiazoles, which represents an environmentally friendly option. rsc.org

One-pot synthesis: Designing multi-step reactions to occur in a single reaction vessel without the isolation of intermediates simplifies procedures, saves time, and reduces waste. A facile one-pot, transition-metal-free synthesis of 3,5-disubstituted isothiazoles has been reported. researchgate.netrsc.org

| Synthetic Method | Key Advantages |

| Microwave-assisted synthesis | Faster reaction rates, higher yields |

| Ultrasound-assisted synthesis | Enhanced reaction rates and yields |

| Green solvents | Reduced environmental impact |

| Catalyst-based green approaches | Use of non-toxic and recyclable catalysts |

| Metal-free synthesis | Avoids heavy metal contamination |

| One-pot synthesis | Increased efficiency, reduced waste |

Exploration of Novel Reactivity Patterns and Derivatizations

The isothiazole ring is a versatile scaffold for the development of new bioactive molecules and functional materials. medwinpublishers.comresearchgate.net A significant trend in this area is the exploration of novel reactivity patterns to create diverse derivatives of 5-Methylisothiazol-3-amine (B2751849) hydrochloride.

Recent advances in this area include:

Cross-coupling reactions: New methods for the functionalization of isothiazoles through cross-coupling and direct C-H activation chemistry are being developed, allowing for the introduction of a wide range of substituents. researchgate.net

Derivatization for biological activity: The amino group of 5-Methylisothiazol-3-amine hydrochloride is a key site for derivatization to produce compounds with potential pharmaceutical applications. google.com For instance, derivatization can lead to compounds with anticancer, anti-inflammatory, and antiviral activities. researchgate.netresearchgate.net

Synthesis of fused ring systems: The reaction of this compound derivatives with various reagents can lead to the formation of novel fused heterocyclic systems, expanding the chemical space of isothiazole-based compounds. researchgate.net For example, treatment of 3-amino-4-cyano-5-(phenylamino)isothiazole with aryl isothiocyanates yields isothiazolo[3,4-d]pyrimidines. researchgate.net

| Derivatization Strategy | Potential Application |

| Cross-coupling reactions | Introduction of diverse functional groups |

| Acylation of the amino group | Development of new therapeutic agents |

| Reaction with isothiocyanates | Synthesis of fused heterocyclic systems |

Advanced Computational Approaches for Rational Design

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. In the context of this compound, computational methods are being used to predict the properties of new derivatives and to guide their synthesis.

Key computational approaches include:

Density Functional Theory (DFT): DFT calculations are employed to study the geometric and electronic structures of isothiazole derivatives. acs.orgmdpi.com This information is crucial for understanding their reactivity and predicting their spectroscopic properties. acs.org

Time-Dependent DFT (TDDFT): TDDFT is used to predict the absorption and emission spectra of novel isothiazole derivatives, which is particularly important for the design of new materials with specific optical properties. acs.org

Molecular Docking: This technique is used to predict the binding affinity and orientation of isothiazole derivatives to biological targets, such as enzymes and receptors. mdpi.com This is a key step in the rational design of new drugs. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of isothiazole derivatives with their biological activity, enabling the prediction of the activity of new compounds before they are synthesized.

| Computational Method | Application in Isothiazole Chemistry |

| Density Functional Theory (DFT) | Study of electronic structure and reactivity |

| Time-Dependent DFT (TDDFT) | Prediction of spectroscopic properties |

| Molecular Docking | Rational design of bioactive compounds |

| QSAR | Prediction of biological activity |

Integration with Modern Synthetic Technologies and Flow Chemistry

The integration of modern synthetic technologies, particularly flow chemistry, is revolutionizing the synthesis of heterocyclic compounds, including isothiazoles. mtak.husci-hub.se Flow chemistry offers several advantages over traditional batch processing, such as improved safety, scalability, and reproducibility. sci-hub.se

The application of flow chemistry in isothiazole synthesis allows for:

Precise control over reaction parameters: Temperature, pressure, and reaction time can be precisely controlled, leading to higher yields and purities.

Enhanced safety: Hazardous reactions can be performed more safely in a continuous flow reactor due to the small reaction volumes and efficient heat transfer.

Telescoped reactions: Multiple reaction steps can be performed in a continuous sequence without the need for isolation and purification of intermediates, significantly improving efficiency. mtak.hu

Scalability: Flow chemistry processes can be easily scaled up by running the reactor for longer periods or by using multiple reactors in parallel.

A metal-free, visible light-promoted synthesis of isothiazoles has been successfully implemented in a continuous flow setup, highlighting the potential of this technology for the sustainable production of these important heterocycles. rsc.org

Investigations in Supramolecular Assembly and Material Science Potentials of Isothiazoles

Isothiazoles are recognized as important building blocks for new materials with interesting electronic and mechanical properties. medwinpublishers.comresearchgate.net The unique structure of the isothiazole ring, with its combination of nitrogen and sulfur heteroatoms, makes it an attractive candidate for applications in materials science.

Future research in this area is likely to focus on:

Development of novel polymers: Isothiazole-containing polymers may exhibit unique properties, such as thermal stability and conductivity, making them suitable for a range of applications.

Design of organic light-emitting diodes (OLEDs): The electronic properties of isothiazole derivatives are being explored for their potential use in OLEDs and other electronic devices.

Supramolecular assembly: The ability of isothiazoles to participate in non-covalent interactions, such as hydrogen bonding and π-stacking, could be exploited to create complex supramolecular architectures with novel functions. While direct research on the supramolecular assembly of this compound is still emerging, the general principles of heterocyclic chemistry suggest significant potential in this area. researchgate.net

Coordination chemistry: Isothiazole derivatives can act as ligands for metal ions, leading to the formation of coordination compounds with interesting magnetic, optical, and catalytic properties. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.